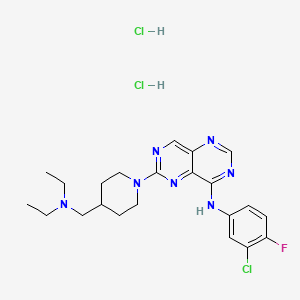

Bibu 1361 dihydrochloride

Descripción general

Descripción

El dihidrocloruro de BIBU 1361 es un inhibidor selectivo de la cinasa del receptor del factor de crecimiento epidérmico. Tiene un valor de IC50 de 0,038 ± 0,007 micromolar. La vía de señalización del receptor del factor de crecimiento epidérmico está asociada con múltiples eventos de señalización intracelulares que promueven la proliferación y la supervivencia. Esta vía juega un papel clave en la progresión del glioblastoma multiforme .

Métodos De Preparación

La síntesis del dihidrocloruro de BIBU 1361 implica varios pasos. El nombre químico del dihidrocloruro de BIBU 1361 es N-(3-cloro-4-fluorofenil)-6-(4-((dietilamino)metil)piperidin-1-il)pirimido[5,4-d]pirimidin-4-amina dihidrocloruroEl producto final se obtiene como una sal dihidrocloruro .

Análisis De Reacciones Químicas

El dihidrocloruro de BIBU 1361 experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción:

Sustitución: El compuesto puede experimentar reacciones de sustitución, especialmente que involucran los grupos cloro y flúor en el anillo fenilo.

Reactivos y condiciones comunes: Los reactivos típicos incluyen ácidos o bases fuertes para reacciones de sustitución, y agentes oxidantes o reductores para reacciones redox.

Productos principales: Los productos principales dependen de las condiciones específicas de la reacción, pero pueden incluir versiones modificadas del compuesto original con diferentes sustituyentes

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Bibu 1361 dihydrochloride is characterized by the chemical name N-(3-chloro-4-fluorophenyl)-6-[4-((diethylamino)methyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride. It has a molecular weight of approximately 516.88 g/mol and exhibits high potency with an IC50 value of about 0.038 μM against EGFR tyrosine kinase .

The compound functions by inhibiting the tyrosine kinase activity of EGFR, which is crucial for signal transduction in cell growth and survival pathways. This inhibition leads to a decrease in phosphorylation of downstream targets such as Akt, Erk1/2, and STAT3, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Chemistry

This compound serves as a valuable tool compound for studying the EGFR signaling pathway. Its selective inhibition allows researchers to dissect the role of EGFR in various biological processes and assess the effects of EGFR blockade on cellular functions.

Biology

In biological research, this compound is employed to investigate mechanisms of cell proliferation, survival, and apoptosis, particularly in glioma cells. Its ability to inhibit EGFR signaling makes it a critical compound for understanding tumor biology and the cellular responses to EGFR-targeted therapies .

Medicine

The compound is being explored for its therapeutic potential in treating glioblastoma multiforme and other cancers characterized by overexpression or mutation of EGFR. Preclinical studies have demonstrated that this compound can effectively inhibit tumor growth in xenograft models . Its selectivity for EGFR over other related tyrosine kinases minimizes off-target effects, enhancing its therapeutic profile .

Case Studies

Several case studies have been documented that highlight the efficacy of this compound in preclinical settings:

-

Case Study 1: Glioblastoma Multiforme

In a study involving human glioblastoma xenografts in athymic mice, administration of this compound resulted in significant tumor regression compared to control groups. The study emphasized its role as a potent EGFR inhibitor with promising therapeutic implications for glioblastoma treatment . -

Case Study 2: Cellular Response Mechanisms

Research focused on the cellular mechanisms affected by this compound revealed that treatment led to increased apoptosis rates in glioma cells through the downregulation of pro-survival signaling pathways . This finding supports its potential application as an effective anticancer agent.

Mecanismo De Acción

El dihidrocloruro de BIBU 1361 ejerce sus efectos inhibiendo la cinasa del receptor del factor de crecimiento epidérmico. Esta inhibición conduce a una disminución en la fosforilación de objetivos aguas abajo como Akt, Erk1/2 y STAT3. El compuesto también reduce los niveles de receptor del factor de crecimiento epidérmico fosforilado, Akt y mTOR, que son componentes clave de las vías de señalización pro-supervivencia. Esto da como resultado la inducción de apoptosis y autofagia defectuosa en las células de glioma .

Comparación Con Compuestos Similares

El dihidrocloruro de BIBU 1361 es único debido a su alta selectividad y potencia como inhibidor de la cinasa del receptor del factor de crecimiento epidérmico. Compuestos similares incluyen:

Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico con una estructura química diferente.

Erlotinib: Un inhibidor similar utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

Afatinib: Un inhibidor irreversible del receptor del factor de crecimiento epidérmico y otros miembros de la familia ErbB

Estos compuestos comparten un objetivo común, pero difieren en sus estructuras químicas, selectividad y aplicaciones clínicas.

Actividad Biológica

Bibu 1361 dihydrochloride is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase, which plays a critical role in various cellular processes, including proliferation, survival, and differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology.

Chemical Profile

- Chemical Name : N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride

- CAS Number : 1643609-75-9

- Purity : ≥97%

This compound exhibits a potent inhibitory effect on EGFR tyrosine kinase with an IC50 value of approximately 3 nM , indicating high potency. In comparison, its effectiveness against the ErbB2 receptor is significantly lower, with an IC50 of 290 nM , and it shows minimal activity against other related tyrosine kinases (IC50 > 10 μM) .

The inhibition of EGFR by Bibu 1361 leads to downstream effects that include:

- Decreased phosphorylation of Akt and mTOR : This impacts cell survival and proliferation pathways.

- Inhibition of MAPK signaling : Critical for various cellular responses including growth and differentiation.

- Alteration in cell cycle progression : Bibu 1361 treatment results in decreased expression of cyclin E and E2F1 while increasing p21 levels, suggesting a shift in the cell cycle towards arrest at the S and G2/M phases .

Biological Activity Summary

| Biological Activity | Value/Effect |

|---|---|

| EGFR Inhibition (IC50) | 3 nM |

| ErbB2 Inhibition (IC50) | 290 nM |

| Potency against other kinases | >10 μM |

| Downstream Effects | Reduced p-Akt, p-mTOR, p-S6 kinase, p-P70S6 kinase |

| Cell Cycle Impact | Increased p21; decreased cyclin E and E2F1 |

Preclinical Studies

In preclinical models, particularly in xenograft studies using athymic mice, oral administration of Bibu 1361 has been shown to inhibit the growth of established human tumors. This highlights its potential as an effective therapeutic agent in cancer treatment .

Case Studies and Research Findings

Recent studies have explored the effects of Bibu 1361 on glioma cells. The compound was effective in reducing levels of phosphorylated EGFR and downstream signaling molecules associated with tumor growth and survival. This suggests that Bibu 1361 could serve as a promising candidate for targeting EGFR-driven malignancies such as glioblastoma multiforme .

Example Case Study:

A study involving glioma cell lines demonstrated that treatment with Bibu 1361 resulted in:

- Significant downregulation of p-EGFR.

- Lowered levels of p-Akt and p-mTOR.

- Inhibition of cell proliferation markers such as P-S6 kinase.

These findings support the hypothesis that targeting EGFR with selective inhibitors like Bibu 1361 can effectively disrupt tumor growth mechanisms.

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNWCQCQUKAMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl3FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676879 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793726-84-8 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.